molecular formula C12H13N3O8S B12745933 Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester CAS No. 81717-16-0

Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester

Cat. No.: B12745933
CAS No.: 81717-16-0
M. Wt: 359.31 g/mol
InChI Key: PNUVRXHRNGVHAK-UHFFFAOYSA-N
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Description

Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, amino, sulfonyl, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the sulfonyl phenyl amine intermediate: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonyl phenyl amine intermediate.

    Introduction of the hydroxyamino group: The intermediate is then reacted with hydroxylamine to introduce the hydroxyamino group.

    Acetylation: The hydroxyamino intermediate is acetylated using acetic anhydride to form the oxoacetyl derivative.

    Esterification: Finally, the oxoacetyl derivative is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl and amino groups can be oxidized to form corresponding oxo and nitro derivatives.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The sulfonyl and ester groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro and oxo derivatives, while reduction may yield hydroxyl derivatives.

Scientific Research Applications

Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, electrostatic interactions, and covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester
  • Acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester

Uniqueness

Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester is unique due to the presence of the hydroxyamino group, which imparts specific reactivity and biological activity. This distinguishes it from similar compounds that may lack this functional group or have different substituents.

Properties

CAS No.

81717-16-0

Molecular Formula

C12H13N3O8S

Molecular Weight

359.31 g/mol

IUPAC Name

ethyl 2-[4-[[2-(hydroxyamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate

InChI

InChI=1S/C12H13N3O8S/c1-2-23-12(19)11(18)13-7-3-5-8(6-4-7)24(21,22)15-10(17)9(16)14-20/h3-6,20H,2H2,1H3,(H,13,18)(H,14,16)(H,15,17)

InChI Key

PNUVRXHRNGVHAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NO

Origin of Product

United States

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